Boc-Ser(O-propargyl)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

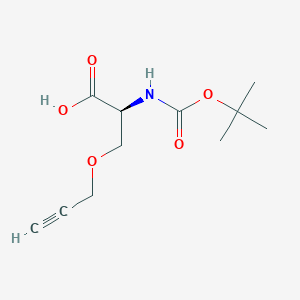

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJGVLNEGPVSTA-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Ser(O-propargyl)-OH: A Versatile Building Block for Peptide Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-O-propargyl-L-serine, commonly referred to as Boc-Ser(O-propargyl)-OH, is a synthetically modified amino acid derivative that has emerged as a valuable tool in the fields of chemical biology, peptide synthesis, and drug development. Its unique structure, featuring a Boc protecting group on the alpha-amino group and a propargyl ether on the serine side-chain, allows for its seamless integration into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The terminal alkyne functionality of the propargyl group serves as a versatile handle for post-synthetic modifications via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in peptide synthesis and subsequent bioconjugation, and its applications in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid that is soluble in a range of organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM). The key physicochemical properties are summarized in the table below. It is important to note that while some specific data for this compound is available, other parameters are often reported for the closely related and more common Boc-Ser-OH and are provided here for reference.

| Property | Value | Reference |

| Chemical Name | N-α-tert-Butoxycarbonyl-O-propargyl-L-serine | N/A |

| Synonyms | Boc-L-Ser(propargyl)-OH | N/A |

| CAS Number | 145205-94-3 | [1][2] |

| Molecular Formula | C₁₁H₁₇NO₅ | [1][2] |

| Molecular Weight | 243.26 g/mol | [1][2] |

| Appearance | White to off-white powder | General Observation |

| Purity (Typical) | ≥95% (HPLC) | Supplier Data |

| Melting Point | Data not available for this compound. For Boc-Ser-OH: 88-93 °C. | [3] |

| Optical Rotation | Data not available for this compound. For Boc-Ser-OH: [α]20/D +5.0 to +7.0° (c=1 in methanol). | |

| Solubility | Soluble in DMF, DCM, and other organic solvents. | General Knowledge |

Core Applications in Research and Development

The primary utility of this compound lies in its role as a versatile building block for the synthesis of modified peptides and bioconjugates. The propargyl group introduces a bioorthogonal handle that does not interfere with the native chemical functionalities of the peptide. This allows for the specific and efficient attachment of a wide array of molecules, including:

-

Fluorophores and Imaging Agents: For tracking and visualizing peptides in biological systems.

-

Polyethylene Glycol (PEG) Chains: To improve the pharmacokinetic properties of therapeutic peptides.

-

Small Molecule Drugs: To create peptide-drug conjugates (PDCs) for targeted drug delivery.[4]

-

Carbohydrates: For the synthesis of glycopeptides with enhanced stability or altered biological activity.

-

Other Peptides or Proteins: To generate complex biomolecular architectures.

The ability to introduce modifications at a specific site within a peptide sequence is crucial for structure-activity relationship (SAR) studies and the optimization of peptide-based therapeutics.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using Boc-chemistry solid-phase peptide synthesis (SPPS) and the subsequent modification of the propargylated peptide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Incorporation of this compound via Boc-SPPS

This protocol outlines the manual synthesis of a peptide containing a this compound residue on a Merrifield resin. The steps can be adapted for automated peptide synthesizers.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-amino acids (including this compound)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) or other coupling reagents (e.g., HBTU/HOBt)

-

Scavengers (e.g., anisole, thioanisole) for cleavage

-

Diethyl ether, cold

-

Methanol (MeOH)

-

Solid Phase Synthesis Vessel

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 30-60 minutes in a solid-phase synthesis vessel.[1]

-

First Amino Acid Coupling (Esterification):

-

Couple the first Boc-amino acid (as its cesium salt for improved efficiency and to avoid side reactions) to the resin.[1]

-

Alternatively, use a pre-loaded resin.

-

-

Deprotection of the Boc Group:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes, drain, and then treat again with the same solution for 20-30 minutes to remove the N-terminal Boc group.[1]

-

Wash the resin thoroughly with DCM to remove excess TFA.

-

-

Neutralization:

-

Neutralize the resin-bound amine salt with a 5-10% solution of DIEA in DCM (2 x 2 minutes).[1]

-

Wash the resin with DCM.

-

-

Amino Acid Coupling (including this compound):

-

In a separate vessel, pre-activate the next Boc-amino acid (e.g., 3-4 equivalents) with a coupling reagent such as DCC in DCM or HBTU/HOBt in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

-

-

Repeat Deprotection, Neutralization, and Coupling Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence until the desired length is achieved.

-

Final Deprotection: Perform a final Boc deprotection as described in step 3.

-

Peptide Cleavage from Resin:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail, typically containing a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., anisole, thioanisole) to protect sensitive side chains. This step should be performed in a specialized apparatus and with appropriate safety precautions.

-

The cleavage reaction is typically carried out for 1-2 hours at 0°C.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Collect the crude peptide by centrifugation or filtration.

-

Wash the peptide with cold diethyl ether to remove scavengers and by-products.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final propargylated peptide as a white powder.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Propargylated Peptide

This protocol describes a general procedure for the "click" reaction between the synthesized propargyl-containing peptide and an azide-functionalized molecule (e.g., a fluorescent dye, PEG, or small molecule).

Materials:

-

Propargylated peptide

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand (optional, but recommended to protect the peptide from oxidative damage)

-

Phosphate buffer or other suitable aqueous buffer system

-

DMSO or other organic co-solvent if needed for solubility

-

Reaction vials

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the propargylated peptide in the chosen buffer.

-

Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water).

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).

-

If using a ligand, prepare a stock solution of TBTA in DMSO.

-

-

Reaction Setup:

-

In a reaction vial, combine the propargylated peptide solution, the azide-functionalized molecule, and the TBTA solution (if used).

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentrations typically range from 10 µM to 1 mM for the peptide and azide (B81097), with a slight excess of the azide often used. The copper and ascorbate are typically used in catalytic amounts (e.g., 0.1-0.2 equivalents relative to the limiting reagent).

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature with gentle agitation.

-

The reaction is typically complete within 1-4 hours, but can be monitored by RP-HPLC or mass spectrometry.

-

-

Purification of the Conjugate:

-

Purify the resulting peptide conjugate using RP-HPLC to remove unreacted starting materials, catalyst, and by-products.

-

Characterize the final product by mass spectrometry and other analytical techniques to confirm successful conjugation.

-

Lyophilize the pure fractions to obtain the final bioconjugate.

-

Mandatory Visualizations

Chemical Structure and Reaction Scheme

A schematic of the CuAAC reaction with this compound.

Experimental Workflow: Peptide Synthesis and Conjugation

Workflow for peptide synthesis and subsequent bioconjugation.

Applications in Drug Discovery and Development

The ability to introduce a propargyl group into a peptide sequence via this compound has significant implications for drug discovery and development.

-

Peptide Stapling: The alkyne handle can be used in intramolecular cyclization reactions to create "stapled" peptides. These conformationally constrained peptides often exhibit enhanced proteolytic stability, increased cell permeability, and improved binding affinity to their targets.[5][6]

-

Peptide-Drug Conjugates (PDCs): By attaching a cytotoxic drug to a tumor-targeting peptide, PDCs can be developed to selectively deliver the therapeutic agent to cancer cells, thereby reducing systemic toxicity. The click reaction provides a robust method for linking the drug to the peptide.

-

Development of Novel Biomaterials: The modification of peptides with polymers or other materials can lead to the creation of novel hydrogels, nanoparticles, and other biomaterials with applications in tissue engineering and drug delivery.

-

Probing Biological Systems: The site-specific labeling of peptides with fluorescent probes or affinity tags enables researchers to study peptide-protein interactions, cellular localization, and other biological processes with high precision.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in peptide chemistry and drug development. Its compatibility with standard Boc-SPPS protocols allows for the straightforward incorporation of a bioorthogonal alkyne handle into peptide sequences. This enables a wide range of post-synthetic modifications via the highly efficient CuAAC reaction, facilitating the development of novel therapeutic peptides, diagnostic agents, and advanced biomaterials. The methodologies and applications outlined in this guide highlight the significant potential of this compound to advance research and innovation in the life sciences.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Ser(O-propargyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of N-tert-Butoxycarbonyl-O-propargyl-L-serine, commonly referred to as Boc-Ser(O-propargyl)-OH. This valuable synthetic building block is a cornerstone in the fields of bioconjugation, peptide synthesis, and drug development, primarily due to the presence of a terminal alkyne group, which enables highly efficient and specific "click chemistry" reactions.

Core Chemical Properties

This compound is a derivative of the amino acid L-serine, featuring a tert-Butoxycarbonyl (Boc) protecting group on the amine and a propargyl ether linkage on the side-chain hydroxyl group. This unique structure imparts specific chemical characteristics crucial for its utility in complex molecular synthesis.

Physicochemical Data

While specific experimental data for some physical properties of this compound are not extensively reported in publicly available literature, the known specifications are summarized below. For comparative purposes, data for the closely related compound, Boc-L-serine, is also provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 145205-94-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₇NO₅ | [1][3][4] |

| Molecular Weight | 243.26 g/mol | [1][3][4] |

| Purity | ≥98% | [1] |

| SMILES | --INVALID-LINK--(COCC#C)C(O)=O | [1] |

| Bioactivity | Alkyne-containing click chemistry reagent | [1] |

Table 2: Comparative Physicochemical Properties of Related Serine Derivatives

| Property | Boc-L-Serine-OH | Boc-D-Ser(Bzl)-OH |

| CAS Number | 3262-72-4 | 23680-31-1 |

| Molecular Formula | C₈H₁₅NO₅ | C₁₅H₂₁NO₅ |

| Molecular Weight | 205.21 g/mol | 295.33 g/mol |

| Melting Point | 91 °C (dec.) | 58-60 °C |

| Optical Activity | [α]20/D −3.5±0.5°, c = 2% in acetic acid | [α]20/D +20±1°, c = 2% in ethanol: water (4:1) |

| Storage Temperature | 2-8°C | Room Temperature |

Solubility and Stability

This compound is expected to be soluble in a range of organic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and methanol. Based on supplier information, the compound should be stored at -20°C for long-term stability.[1] The Boc protecting group is sensitive to strong acids, which is a key feature for its removal during synthesis.[6][7]

Key Applications in Research and Development

The primary utility of this compound lies in its dual functionality: the Boc-protected amino acid backbone for peptide synthesis and the terminal alkyne for bio-orthogonal ligation.

-

Click Chemistry: The propargyl group is a ready handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linkage of the serine-containing molecule to another molecule bearing an azide (B81097) group, forming a stable triazole linkage.[][9] This is widely exploited for:

-

Bioconjugation: Attaching peptides to other biomolecules like proteins, nucleic acids, or carbohydrates.

-

Drug Delivery: Linking peptides or other targeting moieties to drug-loaded nanoparticles or polymers.

-

Surface Modification: Immobilizing peptides onto surfaces for various biomedical and diagnostic applications.

-

-

Peptide Synthesis: As a protected amino acid, this compound can be incorporated into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[7][10][11] The propargyl group remains intact during the synthesis and can be used for post-synthetic modification of the peptide.

-

Antibody-Drug Conjugates (ADCs): The alkyne functionality makes this molecule a valuable linker component in the construction of ADCs, where a cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy.[1][3][4]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments involving this compound.

Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide chain on a solid support.

-

Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.[7]

-

Boc Deprotection:

-

Treat the resin-bound peptide with a 50% solution of trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[7]

-

Follow with a 20-minute treatment with 50% TFA in DCM to completely remove the N-terminal Boc group.[7]

-

Wash the resin thoroughly with DCM and then isopropanol (B130326) to remove residual acid.[7]

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).[12]

-

Wash the resin again with DCM.

-

-

Amino Acid Coupling:

-

Dissolve this compound (3-4 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add DIEA (6-8 equivalents) to activate the amino acid.

-

Immediately add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.

-

Monitor the reaction completion using a qualitative method like the ninhydrin (B49086) test.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between a peptide containing a propargyl-serine residue and an azide-functionalized molecule.

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing peptide (e.g., in water or a buffer/organic solvent mixture).

-

Prepare a stock solution of the azide-containing molecule.

-

Prepare a stock solution of a copper(II) sulfate (B86663) (CuSO₄).

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270).

-

Prepare a stock solution of a copper(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[13]

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-peptide, azide molecule, and the copper ligand.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

The final concentrations are typically in the range of: 0.1-1 mM peptide, 1-5 equivalents of azide, 50-100 µM CuSO₄, 250-500 µM ligand, and 1-5 mM sodium ascorbate.[13]

-

-

Reaction Conditions:

-

Allow the reaction to proceed at room temperature for 1-12 hours. The reaction can be gently agitated.

-

-

Purification:

-

Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques, such as reverse-phase HPLC.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the central role of this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.

Caption: The central role of this compound in synthetic pathways for drug development.

References

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. 145205-94-3|N-(tert-Butoxycarbonyl)-O-(prop-2-yn-1-yl)-L-serine|BLD Pharm [bldpharm.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemexpress.cn [chemexpress.cn]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. jenabioscience.com [jenabioscience.com]

An In-depth Technical Guide to Boc-Ser(O-propargyl)-OH: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-O-propargyl-L-serine, commonly known as Boc-Ser(O-propargyl)-OH. It details its chemical structure, physicochemical properties, and its significant applications in peptide synthesis and bioconjugation, particularly through "click" chemistry. This document is intended to serve as a valuable resource for professionals in the fields of chemical biology, drug discovery, and materials science.

Core Compound Structure and Properties

This compound is a derivative of the amino acid L-serine. It is strategically modified with two key functional groups: a tert-butoxycarbonyl (Boc) protecting group on the α-amine and a propargyl group ether-linked to the side-chain hydroxyl. This dual functionality makes it a versatile building block in modern synthetic chemistry. The Boc group provides a stable, acid-labile protecting group for the amine, essential for controlled, stepwise peptide synthesis. The terminal alkyne of the propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry."

Chemical Structure:

Physicochemical Data

Quantitative data for this compound and its common precursor, Boc-Ser-OH, are summarized below for comparative analysis.

| Property | This compound | Boc-Ser-OH (Precursor) |

| Molecular Formula | C₁₁H₁₇NO₅ | C₈H₁₅NO₅ |

| Molecular Weight | 243.26 g/mol | 205.21 g/mol |

| CAS Number | 145205-94-3 | 3262-72-4 |

| Appearance | White to off-white solid | White crystalline powder[1] |

| Melting Point | Not available | 91 °C (decomposes)[1] |

| Optical Rotation [α]D²⁰ | Not available | -3.5±0.5° (c=2% in acetic acid)[1] |

| Storage Temperature | -20°C (recommended) | 2-8°C |

Experimental Protocols

The utility of this compound is realized through its synthesis and subsequent application in peptide modification. The following sections provide detailed methodologies for these key processes.

Synthesis of this compound

This protocol describes a general method for the propargylation of the side-chain hydroxyl group of Boc-L-serine.

Materials:

-

Boc-L-serine

-

Propargyl bromide

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-L-serine in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (1.1 equivalents) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes.

-

Alkylation: Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Peptide Modification using this compound via Click Chemistry

This protocol outlines the incorporation of this compound into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS), followed by a CuAAC "click" reaction to conjugate a molecule of interest.

Part A: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Swell a suitable resin (e.g., MBHA resin) in dichloromethane (B109758) (DCM).

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% trifluoroacetic acid (TFA) in DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of 10% diisopropylethylamine (DIPEA) in DCM.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (or another Boc-protected amino acid) with a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in N,N-dimethylformamide (DMF).

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF/anisole).

-

Purification: Purify the crude alkyne-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Setup: Dissolve the purified alkyne-modified peptide and an azide-containing molecule of interest (e.g., an azide-modified fluorescent dye, PEG chain, or small molecule drug) in a mixture of water and tert-butanol.

-

Catalyst Preparation: Prepare a fresh solution of sodium ascorbate (B8700270) and a solution of copper(II) sulfate (CuSO₄).

-

Click Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The in-situ reduction of Cu(II) to the catalytic Cu(I) species will initiate the cycloaddition.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by LC-MS or RP-HPLC.

-

Purification: Upon completion, purify the resulting triazole-linked peptide conjugate by RP-HPLC.

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations and experimental workflows involving this compound.

Caption: Synthesis of this compound from Boc-Ser-OH.

Caption: Workflow for peptide modification using this compound.

Applications in Drug Development and Research

The unique structure of this compound makes it a valuable tool in several areas of research and development:

-

Peptide Labeling: The propargyl group allows for the straightforward attachment of reporter molecules such as fluorophores or biotin (B1667282) for imaging and pull-down assays.

-

PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) chains to peptides can improve their pharmacokinetic properties, such as increasing their half-life in circulation.

-

Antibody-Drug Conjugates (ADCs): this compound can be incorporated into peptide-based linkers used in ADCs. The alkyne handle facilitates the attachment of potent cytotoxic drugs to the antibody via a stable triazole linkage.

-

Material Science: The ability to form stable covalent bonds through click chemistry allows for the functionalization of surfaces and polymers with peptides, creating novel biomaterials with tailored properties.

References

A Technical Guide to Boc-Ser(O-propargyl)-OH: A Key Reagent for Click Chemistry in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-O-propargyl-L-serine, commonly referred to as Boc-Ser(O-propargyl)-OH (CAS Number: 145205-94-3). This document details its physicochemical properties, synthesis, and applications, with a particular focus on its role as a critical building block in bioconjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Detailed experimental protocols for its synthesis and use in click chemistry are provided, alongside structured data tables and workflow diagrams to support researchers in the fields of peptide synthesis, drug discovery, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a synthetically modified amino acid that incorporates a terminal alkyne group via a propargyl ether linkage to the serine side chain. The presence of the tert-Butoxycarbonyl (Boc) protecting group on the amine terminus and the carboxylic acid functionality makes it a versatile building block for solid-phase peptide synthesis (SPPS) and other organic syntheses. The key feature of this molecule is the propargyl group, which serves as a handle for "click chemistry," enabling the covalent ligation of this amino acid to molecules bearing an azide (B81097) group with high efficiency and specificity. This has significant implications for the construction of complex biomolecules, including glycoproteins, and for the development of ADCs where a linker is required to attach a cytotoxic payload to a monoclonal antibody.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers.

| Property | Value | References |

| CAS Number | 145205-94-3 | [1][2][3] |

| Molecular Formula | C11H17NO5 | [1][2] |

| Molecular Weight | 243.26 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [1] |

| SMILES | C--INVALID-LINK--(NC(=O)OC(C)(C)C)C(O)=O | [1] |

| InChI Key | InChI=1S/C11H17NO5/c1-5-6-17-7-8(12-10(14)16-11(2,3)4)9(13)15/h1,8H,6-7H2,2-4H3,(H,12,14)(H,13,15)/t8-/m0/s1 | |

| Storage | Store at -20°C for long-term stability | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the propargylation of the side-chain hydroxyl group of a suitably protected serine derivative. A common and effective method is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack a propargyl halide.

Experimental Protocol: Synthesis via Propargylation of N-Boc-L-serine

This protocol is adapted from general procedures for the propargylation of alcohols.

Materials:

-

N-Boc-L-serine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide (80% solution in toluene)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-L-serine (1.0 eq). Dissolve the starting material in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Propargylation: Add propargyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Application in Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a prime substrate for CuAAC reactions. The terminal alkyne of the propargyl group readily reacts with an azide-functionalized molecule in the presence of a Cu(I) catalyst to form a stable 1,2,3-triazole linkage. This reaction is highly specific, efficient, and can be performed in aqueous conditions, making it ideal for bioconjugation.

Experimental Protocol: General Procedure for CuAAC Ligation

This protocol provides a general method for the conjugation of this compound to an azide-containing molecule (e.g., an azido-sugar or an azide-modified peptide).

Materials:

-

This compound

-

Azide-containing molecule (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional, but recommended for biological applications)

-

Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

-

Reactant Preparation: Dissolve this compound (1.1 eq) and the azide-containing molecule (1.0 eq) in the chosen solvent system.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in water. In another vial, prepare a solution of CuSO4·5H2O in water. If using a ligand, pre-mix the CuSO4 solution with the ligand solution.

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO4 solution (or the pre-mixed catalyst-ligand solution).

-

Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as TLC, LC-MS, or HPLC. Reactions are often complete within 1-4 hours.

-

Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The product can then be purified by standard methods such as column chromatography or preparative HPLC.

Role in Drug Development and Signaling Pathway Visualization

The ability to incorporate a clickable handle into peptides and other biomolecules makes this compound a valuable tool in drug development. A primary application is in the construction of Antibody-Drug Conjugates (ADCs).

Workflow for ADC Development using this compound

The following diagram illustrates the general workflow for utilizing this compound in the synthesis of an ADC.

Caption: Workflow for ADC development using this compound.

Signaling Pathway Context: ADC Mechanism of Action

The resulting ADC, once administered, follows a specific pathway to deliver its cytotoxic payload to cancer cells.

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.

Conclusion

This compound is a highly valuable and versatile reagent for modern chemical biology and drug discovery. Its unique structure, combining the features of a protected amino acid with a reactive alkyne handle, facilitates its use in robust and efficient click chemistry reactions. This technical guide has provided essential data, detailed experimental protocols, and logical workflows to aid researchers in harnessing the potential of this compound for the synthesis of complex biomolecules and the development of innovative therapeutics. The continued application of such well-designed chemical tools will undoubtedly accelerate advancements in medicine and biotechnology.

References

- 1. 'Click' glycosylation of peptides through cysteine propargylation and CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Peptide Conjugation via CuAAC ‘Click’ Chemistry | Semantic Scholar [semanticscholar.org]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Boc-Ser(O-propargyl)-OH: Synthesis, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-O-propargyl-L-serine (Boc-Ser(O-propargyl)-OH), a key building block in modern chemical biology and drug discovery. Its unique structure, featuring a protected amino acid and a terminal alkyne, makes it an invaluable tool for the site-specific modification of peptides and other biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Core Compound Properties

This compound is a derivative of the amino acid L-serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the hydroxyl group is modified with a propargyl ether. This dual-functionality allows for its seamless integration into solid-phase peptide synthesis (SPPS) and subsequent bioorthogonal conjugation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇NO₅ | |

| Molecular Weight | 243.26 g/mol | |

| Appearance | White to off-white solid | Commercially available |

| CAS Number | 145205-94-3 | |

| Primary Application | Click Chemistry Reagent |

A dicyclohexylamine (B1670486) (DCHA) salt form of this compound is also commercially available, which exhibits a higher molecular weight and may offer advantages in terms of stability and handling.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of Williamson ether synthesis for O-alkylation of alcohols.

Materials:

-

N-Boc-L-serine

-

Propargyl bromide (80% in toluene)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), suspend N-Boc-L-serine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred suspension. The reaction mixture will be stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete deprotonation of both the hydroxyl and carboxylic acid groups.

-

Propargylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (1.1 equivalents) dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Most of the THF is removed under reduced pressure. The aqueous residue is then diluted with water and washed with diethyl ether to remove mineral oil. The aqueous layer is acidified to pH 3 with 1M HCl and then extracted three times with ethyl acetate.

-

Drying and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield pure this compound.

Application in Bioconjugation: The Click Chemistry Approach

The terminal alkyne group of this compound is the key to its utility in bioconjugation. It serves as a handle for the highly efficient and specific CuAAC reaction with an azide-functionalized molecule.[2] This reaction forms a stable triazole linkage, effectively "clicking" the two molecules together.[3] This methodology is widely used for peptide labeling, PEGylation, and the synthesis of complex peptide conjugates.[3]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Propargylated Peptide

This protocol outlines a general procedure for the solution-phase click chemistry conjugation of a peptide containing an O-propargyl-serine residue with an azide-containing molecule (e.g., a fluorescent dye, biotin, or another peptide).[4][5]

Materials:

-

Alkyne-modified peptide (containing this compound residue, post-synthesis and purification)

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS) or another suitable aqueous buffer

-

DMSO (if required to dissolve reagents)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified peptide in the chosen aqueous buffer.

-

Prepare a stock solution of the azide-functionalized molecule. If it is not water-soluble, dissolve it in a minimal amount of DMSO and then dilute with the aqueous buffer.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA ligand (e.g., 50 mM in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified peptide solution and the azide-functionalized molecule solution (typically a slight excess of the azide (B81097) is used, e.g., 1.2-2 equivalents).

-

Add the THPTA ligand solution to the mixture. The final concentration of the ligand is typically five times that of the copper sulfate.[4]

-

Add the CuSO₄ solution. The final concentration of copper can range from 50 µM to 1 mM, depending on the scale and nature of the reactants.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess (e.g., 5-10 equivalents) to the copper sulfate to maintain copper in the Cu(I) oxidation state.[5]

-

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

-

Purification: Once the reaction is complete, the desired conjugate can be purified using standard techniques such as HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

Experimental Workflow and Visualization

The incorporation of this compound into a peptide and its subsequent modification via click chemistry typically follows a well-defined workflow, particularly when using solid-phase peptide synthesis (SPPS).

Caption: Workflow for peptide labeling using this compound.

The diagram above illustrates the key stages, from the initial solid-phase synthesis of the alkyne-containing peptide to the final purification of the labeled conjugate. The process begins with standard SPPS cycles of deprotection and coupling, where this compound is incorporated at the desired position. Following cleavage from the resin and initial purification, the peptide is subjected to the CuAAC reaction to attach the desired molecule. A final purification step yields the pure, site-specifically labeled peptide conjugate.

Signaling Pathways and Logical Relationships

While this compound is a tool for bioconjugation rather than a direct modulator of signaling pathways, its application is pivotal in elucidating these pathways. For instance, a peptide hormone or a kinase substrate could be synthesized incorporating this modified amino acid. Subsequent "clicking" of a fluorescent probe or an affinity tag allows for the visualization and tracking of the peptide's interaction with its receptor or its post-translational modification by an enzyme, thereby providing insights into the dynamics of a signaling cascade.

Caption: Logical workflow for using this compound to study signaling pathways.

This diagram illustrates the logical progression from the synthesis of a bespoke peptide probe to its application in a biological system to gain functional insights. The specificity and efficiency of the click chemistry step are crucial for generating high-quality probes for these sensitive biological assays.

References

- 1. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Boc-Ser(O-propargyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-(tert-Butoxycarbonyl)-O-propargyl-L-serine, commonly abbreviated as Boc-Ser(O-propargyl)-OH. This valuable amino acid derivative is a critical building block in the fields of chemical biology and drug discovery, primarily utilized as a versatile handle for the introduction of alkyne functionalities into peptides and other biomolecules. The presence of the terminal alkyne allows for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the facile conjugation of various molecular entities such as fluorophores, imaging agents, and drug payloads.

This document outlines a robust multi-step synthetic pathway, commencing with readily available L-serine. The synthesis involves the protection of the amine and carboxyl groups, followed by the crucial O-propargylation of the serine hydroxyl group, and concluding with the selective deprotection of the carboxyl group to yield the final product. Detailed experimental protocols, quantitative data, and reaction scheme visualizations are provided to facilitate the successful replication of this synthesis in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step sequence starting from L-serine. The logical workflow for this synthesis is depicted below.

Figure 1: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-serine (Boc-Ser-OH)

This initial step involves the protection of the amino group of L-serine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |

| L-Serine | 105.09 | 31.7 | 0.30 |

| Di-tert-butyl dicarbonate | 218.25 | 78.4 | 0.36 |

| 1 N Sodium Hydroxide (B78521) (NaOH) | 40.00 | 620 mL | 0.62 |

| Dioxane | 88.11 | 280 mL | - |

| 1 N Potassium Bisulfate (KHSO₄) | 136.17 | ~620 mL | - |

| Ethyl Acetate (B1210297) | 88.11 | 3 x 1000 mL | - |

| Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

A solution of L-serine (31.7 g, 0.30 mol) in 1 N sodium hydroxide (620 mL) is prepared in a suitable reaction vessel and cooled in an ice bath.

-

A solution of di-tert-butyl dicarbonate (78.4 g, 0.36 mol) in dioxane (280 mL) is added to the stirred L-serine solution via an addition funnel.

-

The resulting two-phase mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature over 3.5 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated to approximately half its original volume by rotary evaporation at 35°C.

-

The concentrated solution is cooled in an ice bath and acidified to a pH of 2-3 by the slow addition of 1 N potassium bisulfate.

-

The acidified aqueous layer is extracted with ethyl acetate (3 x 1000 mL).

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-L-serine as a colorless, sticky foam, which is used in the next step without further purification.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-L-serine Methyl Ester (Boc-Ser-OMe)

The carboxylic acid of Boc-Ser-OH is protected as a methyl ester to prevent its interference in the subsequent O-propargylation step.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |

| N-Boc-L-serine | 205.21 | 32.4 | 0.16 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 24.3 | 0.176 |

| Methyl Iodide (CH₃I) | 141.94 | 46.3 (20.0 mL) | 0.32 |

| Dimethylformamide (DMF) | 73.09 | 150 mL | - |

| Ethyl Acetate | 88.11 | 300 mL | - |

| Water | 18.02 | 300 mL | - |

| Brine | - | 2 x 300 mL | - |

| Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

To a cold solution of N-Boc-L-serine (32.4 g, 0.16 mol) in dimethylformamide (150 mL) in an ice-water bath, solid potassium carbonate (24.3 g, 0.176 mol) is added.

-

After stirring for 10 minutes, methyl iodide (20.0 mL, 0.32 mol) is added to the white suspension.

-

The mixture is stirred at 0°C for 30 minutes, during which it may solidify.

-

The reaction is then warmed to room temperature and stirred for an additional hour, with completion monitored by TLC.

-

The reaction mixture is filtered by suction, and the filtrate is partitioned between ethyl acetate (300 mL) and water (300 mL).

-

The organic phase is washed with brine (2 x 300 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give N-Boc-L-serine methyl ester as a pale amber oil with a reported yield of 86%.[1] This product is typically used in the next step without further purification.

Step 3: Synthesis of N-(tert-Butoxycarbonyl)-O-propargyl-L-serine Methyl Ester

The hydroxyl group of Boc-Ser-OMe is etherified with a propargyl group. The Nicholas reaction, utilizing a cobalt-complexed propargyl ether, has been shown to be a high-yielding method.[1]

Conceptual Reaction Scheme:

Figure 2: Conceptual scheme of the Nicholas reaction for O-propargylation.

Materials and Reagents:

| Reagent/Material | Notes |

| N-Boc-L-serine methyl ester | From Step 2 |

| Co₂(CO)₆-methyl propargyl ether | Prepared from methyl propargyl ether and dicobalt octacarbonyl |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Lewis acid catalyst |

| Dichloromethane (B109758) (DCM) | Anhydrous, as reaction solvent |

| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | For oxidative decomplexation |

| Acetone | Solvent for decomplexation |

Procedure (General Outline based on similar reactions[1]):

-

The Co₂(CO)₆-methyl propargyl ether complex is prepared according to literature procedures.

-

A solution of N-Boc-L-serine methyl ester in anhydrous dichloromethane is cooled to 0°C.

-

Boron trifluoride diethyl etherate is added, followed by the Co₂(CO)₆-methyl propargyl ether complex.

-

The reaction is stirred at 0°C and monitored by TLC.

-

Upon completion, the reaction is quenched, and the cobalt-complexed product is isolated.

-

The isolated complex is dissolved in acetone, and an aqueous solution of ceric ammonium nitrate is added to effect oxidative decomplexation.

-

The decomplexation reaction is typically rapid and results in the formation of N-(tert-Butoxycarbonyl)-O-propargyl-L-serine methyl ester.

-

The product is purified by column chromatography. A yield of 97% has been reported for the cobalt-complexed intermediate.[1]

Step 4: Hydrolysis of the Methyl Ester to this compound

The final step is the selective saponification of the methyl ester to the corresponding carboxylic acid.

Materials and Reagents:

| Reagent/Material | Notes |

| N-(tert-Butoxycarbonyl)-O-propargyl-L-serine methyl ester | From Step 3 |

| Lithium Hydroxide (LiOH) | As a 1 M aqueous solution |

| Tetrahydrofuran (B95107) (THF) | Co-solvent |

| Water | Co-solvent |

| 1 N Hydrochloric Acid (HCl) | For acidification |

| Ethyl Acetate | For extraction |

| Brine | For washing |

| Sodium Sulfate (Na₂SO₄) | For drying |

Procedure (General):

-

The N-(tert-Butoxycarbonyl)-O-propargyl-L-serine methyl ester is dissolved in a mixture of tetrahydrofuran and water.

-

The solution is cooled to 0°C, and a solution of lithium hydroxide is added dropwise.

-

The reaction is stirred at 0°C or allowed to warm to room temperature while being monitored by TLC.

-

Upon completion, the THF is removed under reduced pressure.

-

The remaining aqueous solution is cooled to 0°C and acidified to pH 3-4 with 1 N HCl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Starting Material | Product | Reagents | Solvent(s) | Yield (%) |

| 1. N-Boc Protection | L-Serine | Boc-Ser-OH | (Boc)₂O, NaOH | Dioxane/Water | High |

| 2. Methyl Esterification | Boc-Ser-OH | Boc-Ser-OMe | CH₃I, K₂CO₃ | DMF | 86[1] |

| 3. O-Propargylation (Nicholas Reaction) | Boc-Ser-OMe | Co₂(CO)₆-complexed Boc-Ser(O-propargyl)-OMe | Co₂(CO)₆-methyl propargyl ether, BF₃·OEt₂ | DCM | 97[1] |

| 4. Decomplexation | Co₂(CO)₆-complexed product | Boc-Ser(O-propargyl)-OMe | Ceric Ammonium Nitrate (CAN) | Acetone | High |

| 5. Hydrolysis | Boc-Ser(O-propargyl)-OMe | This compound | LiOH | THF/Water | High |

Note: Yields for steps 1, 4, and 5 are generally reported as high but may vary depending on specific reaction conditions and purification methods.

Conclusion

This technical guide provides a detailed and structured approach to the synthesis of this compound, a key building block for chemical biology and drug development. By following the outlined experimental protocols and leveraging the provided quantitative data, researchers can confidently produce this valuable compound. The use of a high-yielding O-propargylation method, such as the Nicholas reaction, is recommended to maximize the overall efficiency of the synthesis. Careful monitoring of each step and appropriate purification techniques are crucial for obtaining the final product in high purity.

References

An In-depth Technical Guide to Boc-Ser(O-propargyl)-OH for Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Ser(O-propargyl)-OH is a valuable synthetic amino acid derivative that serves as a key building block in the field of bioconjugation and peptide chemistry. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amine, a propargyl ether on the serine side-chain, and a free carboxylic acid. This unique combination of functional groups makes it an ideal reagent for introducing an alkyne moiety into peptides and other biomolecules. The terminal alkyne group is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and bioorthogonal ligation reaction. This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound in click chemistry.

Chemical Properties and Characterization

A thorough characterization of this compound is crucial for its effective use. Key analytical data are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₅ |

| Molecular Weight | 243.26 g/mol [1] |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥95% (HPLC) |

| Solubility | Soluble in DMF, DMSO, and alcohols |

Table 1: Physicochemical Properties of this compound

| Analysis | Expected Observations |

| ¹H NMR | Resonances corresponding to the Boc group (singlet, ~1.4 ppm), the serine backbone protons, the propargyl methylene (B1212753) protons (doublet), and the terminal alkyne proton (triplet). |

| ¹³C NMR | Carbon signals for the Boc carbonyl and quaternary carbon, the serine α- and β-carbons, and the propargyl methylene and alkyne carbons. |

| Mass Spec (ESI) | [M-H]⁻ or [M+Na]⁺ corresponding to the molecular weight. |

Table 2: Expected Analytical Characterization Data for this compound

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from L-serine. The overall workflow involves protection of the amine group, esterification of the carboxylic acid, propargylation of the side-chain hydroxyl group, and finally, deprotection of the carboxylic acid.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-serine (Boc-L-Serine)

This procedure is adapted from standard Boc protection protocols.

-

Materials: L-serine, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Sodium hydroxide (B78521) (NaOH), Dioxane, Water, Ethyl acetate (B1210297), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve L-serine in an aqueous solution of NaOH.

-

Add a solution of Boc₂O in dioxane to the L-serine solution at 0-5 °C.

-

Stir the mixture vigorously and allow it to warm to room temperature overnight.

-

Wash the reaction mixture with ethyl acetate to remove unreacted Boc₂O.

-

Acidify the aqueous layer with cold 1N HCl to a pH of 2-3.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield Boc-L-serine as a white solid.

-

Step 2: Synthesis of N-Boc-L-serine Methyl Ester

-

Materials: Boc-L-serine, Thionyl chloride (SOCl₂), Methanol (MeOH).

-

Procedure:

-

Suspend Boc-L-serine in methanol and cool the mixture to -10 °C.

-

Add thionyl chloride dropwise while maintaining the temperature below -5 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain N-Boc-L-serine methyl ester as a colorless oil.

-

Step 3: Synthesis of N-Boc-O-propargyl-L-serine Methyl Ester

This protocol is based on the O-propargylation of a similar substrate.

-

Materials: N-Boc-L-serine methyl ester, Sodium hydride (NaH), Propargyl bromide, Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve N-Boc-L-serine methyl ester in anhydrous THF and cool to 0 °C.

-

Add sodium hydride portion-wise to the solution and stir for 30 minutes at 0 °C.

-

Add propargyl bromide dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-O-propargyl-L-serine methyl ester. A reported yield for a similar reaction is 97%.

-

Step 4: Synthesis of this compound (Hydrolysis of the Methyl Ester)

-

Materials: N-Boc-O-propargyl-L-serine methyl ester, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

-

Procedure:

-

Dissolve the N-Boc-O-propargyl-L-serine methyl ester in a mixture of THF and water.

-

Add an aqueous solution of lithium hydroxide and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

-

Application in Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This compound is primarily used to introduce a clickable alkyne handle into peptides during solid-phase peptide synthesis (SPPS) or in solution-phase modifications. The resulting alkyne-modified molecule can then be conjugated to an azide-containing molecule via CuAAC.

Caption: General scheme of a CuAAC reaction.

Experimental Protocol for a Typical CuAAC Reaction

-

Materials: Alkyne-modified peptide (containing the this compound residue), Azide-containing molecule (e.g., a fluorescent dye, biotin, or another peptide), Copper(II) sulfate (CuSO₄), Sodium ascorbate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand, Buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 7-8).

-

Procedure:

-

Dissolve the alkyne-modified peptide and the azide-containing molecule in the chosen buffer.

-

Prepare a stock solution of the copper catalyst by premixing CuSO₄ and THPTA in water.

-

Add the copper/THPTA solution to the peptide/azide mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

-

Upon completion, the product can be purified by standard methods such as HPLC to remove the catalyst and unreacted starting materials.

-

Advanced Application: Peptide Macrocyclization

A significant application of this compound is in the synthesis of cyclic peptides. Cyclization can enhance the metabolic stability, receptor binding affinity, and cell permeability of peptides.

Caption: Workflow for peptide macrocyclization using click chemistry.

In this workflow, a linear peptide is synthesized containing both this compound and an azide-functionalized amino acid (e.g., azidohomoalanine). After cleavage from the solid support and purification, the linear peptide is subjected to intramolecular CuAAC conditions, leading to the formation of a cyclic peptide with a triazole linkage. This approach offers a robust and efficient method for creating structurally constrained peptides for various therapeutic and research applications.

Conclusion

This compound is a versatile and indispensable tool for researchers in chemistry and biology. Its straightforward synthesis and the high efficiency of the subsequent click reaction provide a reliable method for the site-specific modification of peptides and other biomolecules. The applications of this reagent are continually expanding, particularly in the areas of drug development, diagnostics, and materials science, where the precise control over molecular architecture is paramount. This guide provides the fundamental knowledge and protocols to effectively utilize this compound in a variety of click chemistry applications.

References

The Propargyl Group in Boc-Ser(O-propargyl)-OH: A Technical Guide to a Versatile Chemical Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role and applications of the propargyl group in the chemically modified amino acid, N-Boc-O-propargyl-L-serine (Boc-Ser(O-propargyl)-OH). This versatile building block is of significant interest in chemical biology, medicinal chemistry, and drug development due to the unique reactivity of its terminal alkyne functionality. The propargyl group serves as a powerful handle for bioorthogonal "click chemistry," enabling the precise and efficient conjugation of this amino acid to a wide array of molecules, including peptides, proteins, and drug delivery systems. This guide will detail the synthesis of this compound, its characterization, and its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, providing researchers with the fundamental knowledge and practical protocols to leverage this tool in their work.

Introduction: The Strategic Importance of the Propargyl Group

In the realm of chemical biology and drug development, the ability to selectively and efficiently modify biomolecules is paramount. The propargyl group, a three-carbon moiety featuring a terminal alkyne (a carbon-carbon triple bond), has emerged as a key functional group for achieving such modifications. Its high reactivity in specific, controlled reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the formation of stable triazole linkages under mild, biocompatible conditions.[][2][]

When incorporated into the side chain of the amino acid serine, and with its amino group protected by a tert-butoxycarbonyl (Boc) group, the resulting molecule, this compound, becomes a powerful and versatile building block for solid-phase peptide synthesis (SPPS) and other synthetic methodologies. The Boc group provides temporary protection of the alpha-amino group, allowing for sequential peptide chain elongation, while the propargyl group remains as a latent reactive handle for post-synthetic modifications.[4]

This guide will explore the multifaceted role of the propargyl group in this compound, from its synthesis and characterization to its application in the targeted modification of peptides and the development of novel bioconjugates and therapeutic agents.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available N-Boc-L-serine. The first step involves the protection of the carboxylic acid, commonly as a methyl ester, followed by the O-propargylation of the serine hydroxyl group. The final step is the saponification of the methyl ester to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of N-Boc-O-propargyl-L-serine methyl ester

This protocol is adapted from a similar synthesis of a propargylated serine derivative.[5]

Materials:

-

N-Boc-L-serine methyl ester

-

Propargyl bromide (80% solution in toluene)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of N-Boc-L-serine methyl ester (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add propargyl bromide (1.5 eq) dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-O-propargyl-L-serine methyl ester.

Experimental Protocol: Saponification to this compound

Materials:

-

N-Boc-O-propargyl-L-serine methyl ester

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-O-propargyl-L-serine methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (1.5 eq) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to pH ~3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Characterization Data

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₁H₁₇NO₅ |

| Molecular Weight | 243.26 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.4 (d, NH), ~4.4 (m, α-CH), ~4.2 (d, O-CH₂-C≡), ~3.9 (m, β-CH₂), ~2.5 (t, C≡CH), ~1.45 (s, 9H, Boc) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~174 (C=O, acid), ~156 (C=O, Boc), ~80 (C(CH₃)₃), ~79 (O-CH₂-C ≡), ~75 (C ≡CH), ~70 (β-CH₂), ~58 (O-CH₂ -C≡), ~54 (α-CH), ~28 (C(CH₃ )₃) |

| Mass Spectrometry (ESI-) | [M-H]⁻ calculated for C₁₁H₁₆NO₅: 242.10, found: ~242.1 |

Note: The exact chemical shifts in NMR spectra may vary depending on the solvent and concentration.

The Propargyl Group in Action: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of the propargyl group in this compound is its participation in the CuAAC reaction. This highly efficient and specific reaction allows for the covalent linkage of the propargylated serine residue to a molecule bearing an azide (B81097) group, forming a stable 1,4-disubstituted 1,2,3-triazole ring.[][] This reaction is central to many bioconjugation strategies.[]

General Experimental Protocol: CuAAC Ligation of a Propargylated Peptide

This protocol provides a general framework for the "clicking" of an azide-containing molecule to a peptide that has been synthesized with this compound.

Materials:

-

Propargylated peptide (containing the O-propargyl-serine residue)

-

Azide-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or a polyethylene (B3416737) glycol (PEG) chain)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand (optional but recommended)

-

Solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

-

Dissolve the propargylated peptide in the chosen solvent system.

-

Add the azide-functionalized molecule (typically in a slight excess, e.g., 1.1-1.5 equivalents).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5-10 equivalents).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (e.g., 0.1-0.5 equivalents). If using a ligand, pre-mix the copper sulfate with the ligand (e.g., TBTA, 1 equivalent with respect to copper).

-

Add the sodium ascorbate solution to the peptide/azide mixture, followed by the copper sulfate (or copper/ligand) solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS or HPLC. Reactions are often complete within 1-4 hours.

-

Upon completion, the product can be purified by methods such as HPLC to remove the catalyst and excess reagents.

| Component | Typical Concentration/Ratio | Purpose |

| Propargylated Peptide | 1 equivalent | The alkyne-containing substrate |

| Azide Molecule | 1.1 - 1.5 equivalents | The azide-containing coupling partner |

| CuSO₄·5H₂O | 0.1 - 0.5 equivalents | Copper(II) source, reduced in situ |

| Sodium Ascorbate | 5 - 10 equivalents | Reducing agent to generate and maintain Cu(I) |

| TBTA (optional) | 0.1 - 0.5 equivalents | Ligand to stabilize Cu(I) and accelerate the reaction |

Applications in Research and Drug Development

The ability to incorporate a propargyl group into a peptide via this compound opens up a vast array of possibilities for researchers and drug developers.

Peptide Labeling and Imaging

By "clicking" fluorescent dyes or other reporter molecules to peptides containing O-propargyl-serine, researchers can track the localization and dynamics of these peptides in cells and tissues. This is invaluable for studying peptide-protein interactions, receptor binding, and cellular uptake.[8][9]

Development of Peptide-Drug Conjugates (PDCs)

The propargyl group serves as a key linker attachment point for the development of PDCs. In this strategy, a potent cytotoxic drug functionalized with an azide can be conjugated to a tumor-targeting peptide. The resulting PDC can selectively deliver the drug to cancer cells, minimizing off-target toxicity.[]

Probing Protein-Protein Interactions

Peptides containing propargylated serine can be used as probes to study protein-protein interactions. By incorporating this modified amino acid into a peptide known to bind to a specific protein, and then "clicking" a photo-crosslinker or an affinity tag, researchers can identify and characterize binding partners.[11]

Visualizing the Workflow and Concepts

Chemical Structures

References

- 2. Click Chemistry [organic-chemistry.org]

- 4. peptide.com [peptide.com]

- 5. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]